molecular formula C10H13ClFN B2528888 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride CAS No. 2411263-25-5

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride

Cat. No.: B2528888
CAS No.: 2411263-25-5
M. Wt: 201.67
InChI Key: ZWTIWUSOTHPXET-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-fluorophenyl group and the methyl group on the azetidine ring imparts unique chemical and physical properties to this compound. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the 4-fluorobenzylamine is reacted with a methyl-substituted azetidine derivative in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Formation of amine or alkane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-methylazetidine
  • 3-(4-Fluorophenyl)-3-ethylazetidine
  • 3-(4-Chlorophenyl)-3-methylazetidine

Uniqueness

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is unique due to the presence of both the 4-fluorophenyl and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where specific reactivity and stability are required.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYPEXAVQHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411263-25-5
Record name 3-(4-fluorophenyl)-3-methylazetidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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